Physicochemical Properties of 3-Nitro-1-nonyl-1H-pyrazole
Physicochemical Properties of 3-Nitro-1-nonyl-1H-pyrazole
An In-Depth Technical Guide for Research & Development
Part 1: Executive Summary & Molecular Architecture
3-Nitro-1-nonyl-1H-pyrazole (CAS: 1240569-48-5) represents a specialized class of functionalized heterocycles bridging the gap between energetic materials and lipophilic bioactive scaffolds . While the parent compound, 3-nitropyrazole, is a high-melting solid used in high-energy density materials (HEDMs), the introduction of a nonyl (
This modification serves two primary technical functions:
-
Plasticization: In energetic formulations, the long alkyl chain disrupts crystal packing, lowering the melting point and glass transition temperature (
), making it a candidate for energetic plasticizers in polymer-bonded explosives (PBXs). -
Lipophilicity: In pharmaceutical research, the nonyl group acts as a "grease ball" moiety, significantly increasing membrane permeability (LogP) for delivering the bioactive nitropyrazole core.
Molecular Structure & Isomerism
The compound consists of a five-membered pyrazole ring substituted with a nitro group (
-
Regiochemistry Warning: Researchers must distinguish between the 1,3-isomer (target) and the 1,5-isomer .
-
1-nonyl-3-nitro-1H-pyrazole: The nitro group is distal to the alkylated nitrogen. This is typically the thermodynamically and sterically favored product during alkylation under standard conditions.
-
1-nonyl-5-nitro-1H-pyrazole: The nitro group is adjacent to the alkylated nitrogen, causing steric clash.
-
Part 2: Physicochemical Profile[1]
The following data synthesizes experimental trends from homologous N-alkyl nitropyrazoles and calculated molecular descriptors.
Thermodynamic & Physical State
| Property | Value / Range (Est.) | Technical Context |
| Physical State | Liquid or Low-Melting Waxy Solid | The |
| Melting Point | < 30 °C (Predicted) | Homologs like N-allyl-3-nitropyrazole are liquids. The nonyl chain further lowers lattice energy. |
| Density | 1.05 – 1.15 g/cm³ | Significantly lower than parent 3-nitropyrazole (~1.5 g/cm³) due to the "dilution" effect of the low-density alkyl tail. |
| Boiling Point | > 300 °C (Dec.) | High molecular weight ( |
Solubility & Lipophilicity
-
LogP (Octanol/Water): Estimated 4.5 – 5.2 .
-
Implication: Highly lipophilic. Practically insoluble in water; freely soluble in DCM, Ethyl Acetate, Toluene, and Acetone.
-
-
H-Bond Donors: 0 (The N-H proton is replaced by the nonyl group).
-
H-Bond Acceptors: 3 (Two nitro oxygens + one pyrazole nitrogen).
Energetic Properties (Plasticizer Context)
-
Oxygen Balance (OB%): Negative (Fuel Rich). The nonyl chain consumes oxygen during combustion, reducing the overall energetic potential compared to methyl analogs, but improving mechanical stability.
-
Sensitivity: Expected to be Insensitive . The long alkyl chain acts as an internal desensitizer, absorbing shock wave energy.
Part 3: Synthesis & Experimental Protocols
Core Workflow: N-Alkylation of 3-Nitropyrazole
Objective: Synthesize 3-nitro-1-nonyl-1H-pyrazole via nucleophilic substitution, minimizing the 1,5-isomer byproduct.
Reagents
-
Substrate: 3-Nitropyrazole (CAS: 26621-44-3)
-
Alkylating Agent: 1-Bromononane or 1-Iodononane
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Protocol
-
Activation:
-
Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
or Ar). -
Add Base (
, 1.2 eq). Stir at Room Temperature (RT) for 30 mins to deprotonate the pyrazole (forming the pyrazolate anion). -
Note:
is preferred over for milder conditions and often better regioselectivity toward the 1,3-isomer.
-
-
Alkylation:
-
Add 1-Bromononane (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (polar) should disappear, replaced by a less polar product spot.
-
-
Work-up:
-
Quench reaction with water (5x reaction volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (saturated NaCl) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification (Crucial):
-
The crude oil may contain traces of the 1,5-isomer.
-
Column Chromatography: Silica Gel. Gradient elution from 100% Hexane to 10% EtOAc/Hexane.
-
Validation: The 1,3-isomer (target) typically elutes after the 1,5-isomer due to the higher dipole moment of the 1,3-arrangement, though this can vary. Verify fractions via 1H-NMR .
-
Analytical Validation (1H-NMR Markers)
-
3-Nitro-1-nonyl (Target): Look for the pyrazole protons. The H-5 proton (adjacent to N-nonyl) will appear as a doublet around
7.4–7.6 ppm. The H-4 proton will be a doublet around 6.8–6.9 ppm. -
1-Nonyl (Alkyl Chain): Triplet at
4.1–4.2 ppm ( ), followed by multiplet signals for the remaining chain.
Part 4: Visualization & Logic
Pathway: Regioselective Synthesis & Application Logic[2]
Caption: Synthesis pathway illustrating the regioselective alkylation of 3-nitropyrazole and the resulting functional shift toward plasticization and lipophilicity.
Part 5: Safety & Handling
-
Energetic Potential: While the nonyl chain desensitizes the molecule, the nitro-pyrazole core retains energetic character. Perform initial thermal stability tests (DSC) on small scales (<10 mg).
-
Skin Absorption: The high lipophilicity (LogP > 4) combined with low molecular weight implies rapid transdermal absorption . Wear double nitrile gloves and handle in a fume hood.
-
Incompatibility: Avoid strong reducing agents (hydrazine, metal hydrides) which may reduce the nitro group to an amine (unless intended) or cause exothermic decomposition.
References
-
Chavez, D. E., et al. (2023).[1] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[1] [Link][1]
- Context: Establishes protocols for N-alkylation of nitropyrazoles and their use as liquid energetic m
-
Knorr, L. (1883).[2][3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
-
Context: Foundational chemistry of the pyrazole ring synthesis.[5]
-
-
PubChem. (2025). Compound Summary: 3-Nitro-1-nonyl-1H-pyrazole (CAS 1240569-48-5). National Library of Medicine. [Link]
- Context: Verific
-
Dalinger, I. L., et al. (2017). Nitropyrazoles (Review). Chemistry of Heterocyclic Compounds. [Link]
- Context: Comprehensive review on the regioselectivity of nitropyrazole alkyl
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. One moment, please... [jchr.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
